molecular formula C8H15ClFNO2 B1593268 Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride CAS No. 845909-49-1

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Cat. No.: B1593268
CAS No.: 845909-49-1
M. Wt: 211.66 g/mol
InChI Key: LMOYJYURBYZOPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride involves the reaction of ethyl 4-fluoropiperidine-4-carboxylate with hydrochloric acid. The reaction is typically carried out in a solvent such as 1,4-dioxane at room temperature for a specified period . The resulting mixture is then concentrated under vacuum to yield the desired product as a white solid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between ethyl 4-fluoropiperidine-4-carboxylate and hydrochloric acid, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, and nucleophiles. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents such as 1,4-dioxane .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol .

Scientific Research Applications

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, which can modulate biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 4-fluoropiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2.ClH/c1-2-12-7(11)8(9)3-5-10-6-4-8;/h10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOYJYURBYZOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646931
Record name Ethyl 4-fluoropiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845909-49-1
Record name Ethyl 4-fluoropiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cold solution of 1-tert-butyl 4-ethyl 4-fluoropiperidine-1,4-dicarboxylate (1.0 g, 3.89 mmol) in 1,4-dioxane (10 mL) was added HCl-dioxane (4.0 M, 15 mL) solution and the mixture stirred at rt for 30 min. After completion of reaction (By TLC), solvent was evaporated to obtain brownish solid material (0.78 g) that was carried forward to the next step without purification. MS: 176.20 [M+H]+.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride
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Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride
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Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride
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Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride
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Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride
Reactant of Route 6
Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

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